molecular formula C11H11FO3 B019039 4-(4-Fluorobenzoyl)butyric Acid CAS No. 149437-76-3

4-(4-Fluorobenzoyl)butyric Acid

Cat. No.: B019039
CAS No.: 149437-76-3
M. Wt: 210.2 g/mol
InChI Key: ZBQROUOOMAMCQW-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Scholarly Contexts

In academic and industrial research, precise identification of a chemical compound is paramount. 4-(4-Fluorobenzoyl)butyric acid is known by several names and identifiers, which are used across scientific literature, patents, and chemical databases. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 5-(4-fluorophenyl)-5-oxopentanoic acid. nih.govpharmacompass.com The compound is unequivocally identified by its CAS Registry Number, 149437-76-3. smolecule.comnih.govjnfuturechemical.com

The molecular formula of the compound is C₁₁H₁₁FO₃, and it has a molecular weight of approximately 210.20 g/mol . smolecule.comjnfuturechemical.com It typically appears as a white to off-white crystalline powder or solid at room temperature. tcichemicals.comhsppharma.comchembk.com A variety of synonyms are used in literature, including 5-(4-Fluorophenyl)-5-oxovaleric Acid, 4-Fluoro-δ-oxo-benzenepentanoic Acid, and Ezetimibe (B1671841) Impurity P. jnfuturechemical.comtcichemicals.com

Chemical Identity of this compound

Identifier Value
IUPAC Name 5-(4-fluorophenyl)-5-oxopentanoic acid nih.govpharmacompass.com
CAS Number 149437-76-3 smolecule.comnih.gov
Molecular Formula C₁₁H₁₁FO₃ smolecule.comnih.govjnfuturechemical.com
Molecular Weight 210.20 g/mol smolecule.compharmacompass.com
Appearance White to Almost white powder to crystal tcichemicals.comhsppharma.com

| InChI Key | ZBQROUOOMAMCQW-UHFFFAOYSA-N smolecule.compharmacompass.com |

Significance as a Pharmaceutical Intermediate and Research Chemical

The primary significance of this compound lies in its role as a key raw material in the synthesis of the anti-hyperlipoproteinemic drug, ezetimibe. smolecule.comgoogle.com Ezetimibe is a cholesterol-lowering medication that functions by inhibiting the absorption of cholesterol in the small intestine. smolecule.com this compound serves as a critical precursor in the multi-step manufacturing process of this widely used pharmaceutical agent. google.comgoogle.com

Beyond its use in large-scale drug synthesis, the compound is also employed as a research chemical. smolecule.com Its availability allows for studies investigating lipid metabolism and related cardiovascular disorders. smolecule.com Furthermore, its reactive functional groups make it a versatile building block for the synthesis of other organic compounds in various research and development settings. smolecule.comchemicalbull.com It is also used to synthesize precursors for drugs targeting other conditions, such as sickle cell disease. arborpharmchem.com

Historical Overview of its Discovery and Initial Synthetic Pathways

The development of synthetic routes for this compound is closely tied to the development of its main application, the drug ezetimibe. google.comgoogle.com Early and common methods for its preparation involve the Friedel-Crafts acylation reaction. google.comchemicalbook.com One of the first procedures reported in the literature, described by Compernolle in a 1993 publication, involved the reaction of fluorobenzene (B45895) with glutaric anhydride (B1165640) in a methylene (B1212753) chloride medium, using aluminum chloride as a catalyst at 0°C to achieve a 78% yield. google.com

While foundational, this initial method presented challenges for large-scale industrial production. google.com Issues included the formation of a thick, difficult-to-stir mass at low temperatures and difficulties in quenching the reaction on a larger scale. google.com Consequently, subsequent research and patents have focused on optimizing this process. smolecule.comgoogle.com

These improved processes aim to enhance yield and purity, often by adjusting reaction conditions and solvents. google.com For example, a US patent described using fluorobenzene as both a solvent and a reagent. google.comgoogle.com Other patented improvements focus on preparing the compound on a commercial scale while controlling for impurities, such as the desfluoro analogue (4-benzoylbutyric acid), to ensure the final product meets strict pharmaceutical quality standards. google.com These refinements include reacting fluorobenzene and glutaric anhydride at a slightly higher temperature (10-15°C) under a nitrogen atmosphere to improve mixing and scalability. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQROUOOMAMCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351048
Record name 4-(4-Fluorobenzoyl)butyric Acid
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Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149437-76-3
Record name 4-Fluoro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149437-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorobenzoyl)butyric Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-δ-oxobenzenepentanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9WD9HE8J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Process Optimization in Chemical Engineering

Friedel-Crafts Acylation Approaches to 4-(4-Fluorobenzoyl)butyric Acid Synthesis

The primary route for synthesizing this compound is through the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com For the synthesis of this compound, this typically involves the reaction of fluorobenzene (B45895) with glutaric anhydride. google.com

The reaction between fluorobenzene and glutaric anhydride is a well-established method for producing this compound. google.comchemicalbook.com This process is a cornerstone of industrial synthesis due to the availability of the starting materials and the efficiency of the reaction under optimized conditions.

The choice of catalyst is paramount in Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a traditional and potent Lewis acid catalyst for this reaction. google.comlibretexts.org It facilitates the formation of the acylium ion from glutaric anhydride, which then acts as the electrophile. sigmaaldrich.com To enhance the catalytic effect, aluminum chloride is often pre-treated, for instance by grinding it into a fine powder and drying it to remove moisture, which can deactivate the catalyst. google.com

The molar ratio of the reactants and catalyst is a critical parameter. In a typical procedure, a solution of glutaric anhydride and fluorobenzene is added to a mixture of aluminum chloride and fluorobenzene in a suitable solvent. google.com The amount of fluorobenzene is carefully controlled, with molar ratios relative to glutaric anhydride being in the range of 0.5 to 0.7. google.com While aluminum chloride is highly effective, research has explored other Lewis acids like hafnium(IV) triflate and rare earth triflates as catalysts to mitigate some of the drawbacks associated with AlCl₃, such as its moisture sensitivity and the large quantities required. chemistryjournals.netresearchgate.netepa.gov

Table 1: Reagent Ratios in a Typical Synthesis

Reagent Role Example Quantity (molar/weight)
Glutaric Anhydride Acylating Agent 100g
Fluorobenzene Aromatic Substrate 90g (split addition)
Aluminum Chloride Catalyst 250g
Methylene (B1212753) Chloride Solvent 1000ml

Data derived from a representative laboratory-scale synthesis. google.com

The selection of the reaction medium significantly influences the reaction's efficiency and product purity. Halogenated hydrocarbons are commonly employed as solvents. google.com Methylene chloride (dichloromethane) is a frequently used solvent due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies its removal after the reaction. google.comchemicalbook.com

Ethylene (B1197577) dichloride is another viable solvent for this synthesis. google.com The choice of solvent can impact the reaction conditions and the work-up procedure. In some process variations, fluorobenzene itself can serve as both a reactant and a solvent, although this approach can complicate the post-reaction work-up and increase costs due to the higher price of fluorobenzene. google.com The use of inert solvents like methylene chloride or ethylene dichloride allows for better control of the reaction concentration and temperature. google.comgoogle.com

Temperature is a critical parameter that must be carefully controlled throughout the synthesis. The initial mixing of reagents and the addition of the glutaric anhydride solution are typically carried out at reduced temperatures, often between 0°C and 15°C. google.comchemicalbook.com This is crucial to manage the exothermic nature of the Friedel-Crafts reaction and to prevent undesirable side reactions.

After the initial addition, the reaction mixture may be maintained at this low temperature for a period to ensure the reaction proceeds to completion. google.com Some procedures may allow the temperature to rise to room temperature or slightly above, in the range of 10-30°C, for a specific duration to ensure a high conversion rate. google.com The reaction time can vary from a few hours to over 12 hours, depending on the specific conditions. google.comgoogle.com Monitoring the reaction's progress, often by techniques like thin-layer chromatography, is essential to determine the optimal reaction time. google.com

Table 2: Temperature and Time Parameters

Stage Temperature Range (°C) Duration
Reagent Addition 10 - 15 ~3 hours
Reaction Maintenance 10 - 18 ~1 hour
Post-reaction Quenching < 10 Variable

Data represents a typical process and may vary based on scale and specific reagents. google.com

A significant challenge in the synthesis of this compound is controlling the formation of impurities. The most critical impurity is the desfluoro analogue, 4-benzoylbutyric acid. google.com The presence of this impurity can affect the quality and performance of the final product, especially in applications like the synthesis of pharmaceuticals. google.com

The primary mechanism for the formation of 4-benzoylbutyric acid is the presence of benzene (B151609) as an impurity in the fluorobenzene starting material. google.com Even small amounts of benzene (e.g., 300-700 ppm) can react with glutaric anhydride under the Friedel-Crafts conditions to produce the non-fluorinated analogue. google.com Since benzene is often more reactive than fluorobenzene in electrophilic aromatic substitution, its presence can lead to a disproportionate amount of the impurity.

To minimize the formation of 4-benzoylbutyric acid, it is crucial to use high-purity fluorobenzene with a very low benzene content. google.com Process optimization focuses on controlling the quality of the starting materials and implementing purification steps after the reaction to remove any formed impurities to an acceptable level, often less than 0.1% by HPLC. google.com

Impurity Profile and Desfluoro Analogue Formation (e.g., 4-benzoylbutyric acid)

Strategies for Impurity Minimization and Control

A primary challenge in the synthesis of this compound is controlling the formation of process-related impurities. The most critical of these is the desfluoro analogue, 4-benzoylbutyric acid. google.com The presence of this impurity arises from the reaction of any benzene present in the fluorobenzene starting material. google.com Regulatory standards and the requirements for subsequent pharmaceutical synthesis steps demand stringent control of this impurity, often to levels below 0.1%, and ideally less than 0.05% w/w as measured by HPLC. google.com

Several strategies have been developed to minimize and control impurity levels:

Raw Material Quality Control: The most direct approach is to use high-purity fluorobenzene with a benzene content of less than 100 ppm. However, the limited availability and high cost of such a pure raw material present significant economic barriers for commercial-scale production. google.com

Solvent System Optimization: An innovative and more economical approach involves using a halogenated solvent during the Friedel-Crafts reaction. The use of solvents such as methylene chloride or ethylene dichloride allows for the use of "normal quality" fluorobenzene (containing 300-700 ppm of benzene) while still achieving an acceptable purity profile for the final product, with the desfluoro impurity kept below 0.1%. google.com

Reaction Temperature Management: The reaction temperature is a crucial parameter. While laboratory procedures have been reported at 0°C, this temperature is unsuitable for large-scale operations. At this low temperature, the aluminum chloride-glutaric anhydride complex can form a thick, difficult-to-stir mass, leading to poor mixing, which in turn reduces product quality and yield. google.com Operating the reaction at a moderately elevated temperature range of 10-25°C improves solubility and mixing, allowing for better process control and consistent product quality. google.com

Post-Reaction Purification: After the reaction is complete, a purification sequence is employed. This typically involves dissolving the crude solid product in an aqueous basic solution, such as sodium hydroxide (B78521) or sodium bicarbonate. google.com This step allows for the removal of insoluble materials through filtration. The purified this compound is then precipitated by acidifying the filtrate and can be isolated by filtration and drying.

ImpuritySourceControl StrategyTarget Level
4-Benzoylbutyric acidBenzene impurity in fluorobenzene raw material google.comUse of halogenated solvents (e.g., methylene chloride) with normal quality fluorobenzene google.com< 0.1% google.com
Insoluble by-productsSide reactions, catalyst residuesDissolving crude product in aqueous base and filtering Not specified

Process Scale-Up and Industrial Feasibility Studies

Translating a laboratory synthesis to a commercial manufacturing process involves overcoming numerous challenges related to safety, cost, and scalability. The industrial production of this compound is no exception, with significant efforts dedicated to making the process robust, economical, and high-yielding. google.comgoogle.com

Scaling up the synthesis of this compound from the bench to an industrial plant presents several key difficulties:

Thermal Management and Mixing: As previously noted, reaction temperatures of 0°C are problematic on a large scale due to the formation of a thick, poorly soluble complex that is difficult to stir mechanically. google.com This leads to inefficient heat transfer and poor mixing, resulting in lower yields and inconsistent product quality.

Reaction Quenching: The quenching of a large-scale Friedel-Crafts reaction, which is highly exothermic, by adding water or acid is a hazardous operation that is difficult to control in a large reactor. google.com

Raw Material Economics: The reliance on very high-purity fluorobenzene to achieve the desired product quality is not economically viable for commercial production due to the high cost and limited supply of this raw material. google.com

Solvent Handling and Cost: When fluorobenzene is used as both a reactant and the solvent, its higher price and toxicity, coupled with the complexities of its recovery and disposal in a large-scale setting, add significantly to the production cost and environmental burden. google.com

To address the challenges of commercial synthesis, research has focused on developing improved processes that are both economical and efficient.

Economical Raw Material Use: A significant advancement is the development of a process that uses normal-grade fluorobenzene (300-700 ppm benzene content) in conjunction with a halogenated solvent like methylene chloride or ethylene dichloride. google.com This strategy decouples the raw material cost from the stringent purity requirements of the final product, making the process more economical. google.com

Optimized Reaction Conditions: Shifting the reaction temperature to a more manageable range of 10-25°C (preferably 12-18°C) circumvents the mixing and solubility issues encountered at lower temperatures, making the process more suitable for large-scale equipment. google.com

High-Yield Methodologies: By optimizing solvent systems and catalyst conditions, significant improvements in yield have been achieved. One patented method describes replacing fluorobenzene as a solvent with cheaper organic alternatives and treating the aluminum chloride catalyst to enhance efficiency and reduce production costs. google.com Another reported method utilizing a micro-reaction mixer achieved a product yield as high as 95%. chemicalbook.com

ParameterLab-Scale ChallengeIndustrial-Scale Solution
Reaction Temperature 0°C leads to thick, hard-to-stir mass google.comOperate at 10-25°C for better solubility and mixing google.com
Raw Material Requires high-purity (<100 ppm benzene) fluorobenzene google.comUse of normal quality (300-700 ppm benzene) fluorobenzene with a co-solvent google.com
Solvent Fluorobenzene used as both reactant and solvent is costly google.comUse of cheaper organic solvents like methylene dichloride google.com
Catalyst Variable activity of AlCl₃Pre-treatment (grinding, drying) of AlCl₃ to control moisture and particle size google.com

Alternative Synthetic Routes and Green Chemistry Approaches

In line with modern chemical manufacturing principles, there is a growing emphasis on developing synthetic methods that are not only efficient but also environmentally responsible. For this compound, this involves exploring new catalysts and reaction conditions that minimize waste and hazard.

Exploration of Novel Catalysts and Reagents

The conventional synthesis of this compound relies heavily on aluminum chloride as the catalyst for the Friedel-Crafts acylation. google.comgoogle.com While effective, this Lewis acid is used in stoichiometric amounts, leading to large volumes of acidic waste during workup. Research into improving the catalytic process has included optimizing the physical state of the aluminum chloride to boost its reactivity. google.com

The principles of green chemistry encourage the replacement of such traditional catalysts with more sustainable alternatives. mdpi.com While specific, widely adopted examples for this particular synthesis are not extensively documented in the provided results, the field of Friedel-Crafts chemistry is actively exploring options such as:

Solid Acid Catalysts: Zeolites and clays (B1170129) that can be easily recovered and reused.

Heteropoly Acids: These have been mentioned as potential catalysts in related syntheses and offer advantages in terms of handling and reduced waste. google.com

Development of Environmentally Benign Solvents and Reaction Conditions

Solvent choice is a key consideration in green chemistry. The established processes for synthesizing this compound often use halogenated solvents like methylene chloride. google.com While these solvents facilitate the use of lower-grade fluorobenzene, they are associated with environmental and health concerns.

Efforts to create a "greener" synthesis focus on alternative solvents and conditions:

Continuous Flow Synthesis Methodologies

The synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride has been adapted to continuous flow processes, offering significant advantages over traditional batch methods. researchgate.net Continuous flow manufacturing can enhance reaction efficiency, improve safety, and allow for higher throughput. researchgate.netchemicalbook.com

A specific continuous flow method involves the use of micro-reactors and reaction modules to control reaction parameters with high precision. chemicalbook.com In this process, two precursor solutions are prepared. Solution A consists of glutaric anhydride dissolved in a solvent, while Solution B contains aluminum chloride in the same solvent. These solutions are pumped into a primary micro-reaction mixer and then passed through a reaction module maintained at a controlled temperature, for instance, 0°C, to perform the Friedel-Crafts acylation. chemicalbook.com

Following the initial reaction, the resulting mixture is pumped into a second micro-reactor where it is combined with a quenching solution. The entire process, from initial mixing to quenching, can be completed in a matter of minutes, a stark contrast to the hours often required for batch reactions. researchgate.netchemicalbook.com This rapid and controlled reaction environment leads to high product yields, with reports of up to 95% for this compound. chemicalbook.com

The table below outlines the parameters for a published continuous flow synthesis method. chemicalbook.com

ParameterValueDescription
Reaction Friedel-Crafts AcylationReaction of fluorobenzene and glutaric anhydride.
Catalyst Aluminum Chloride (AlCl₃)Lewis acid catalyst for the acylation.
Apparatus Micro-reaction mixers, Reaction modulesEnables precise control of mixing and residence time.
Module Dimensions 0.1mm (inner diameter), 20m (length)Dimensions of the first reaction module for acylation.
Flow Rate (Reactants) 0.2 mL/minPumping rate of precursor solutions into the mixer.
Flow Rate (Quench) 0.1 mL/minPumping rate of the reaction solution into the quench mixer.
Reaction Temperature 0°CTemperature maintained for the acylation module.
Reported Yield 95%Yield of this compound as a white solid.

Purification and Characterization Techniques for Research-Grade this compound

The purification and characterization of this compound are critical to ensure it meets the high-purity standards required for its use as a key intermediate in further chemical syntheses. google.comquickcompany.in The primary goal is often the reduction of process-related impurities, particularly the desfluoro analogue, 4-benzoylbutyric acid. google.com

Recrystallization and Precipitation Methods

A common and effective method for purifying crude this compound is through a sequence of precipitation and recrystallization steps. google.comquickcompany.ingoogle.com A widely cited procedure involves dissolving the crude product, which is acidic, into a basic aqueous solution. quickcompany.in This exploits the acidic nature of the carboxylic acid group to form a water-soluble salt, leaving behind non-acidic, insoluble impurities.

The process typically proceeds as follows:

The crude solid is dissolved in an aqueous base, such as sodium carbonate or sodium bicarbonate solution. google.com

The resulting basic solution may be treated with activated carbon to adsorb colored impurities and other contaminants. google.comquickcompany.in

The solution is filtered to remove the carbon and any other insoluble matter.

The clear filtrate is then cooled and acidified by adding a strong acid, like hydrochloric acid, until the pH is strongly acidic (e.g., pH 2.0). quickcompany.in This re-protonates the carboxylate salt, causing the purified this compound to precipitate out of the solution as a solid.

The precipitated solid is isolated by filtration, washed with water, and dried. google.com

For achieving higher purity, a final recrystallization step is often employed. The purified acid can be recrystallized from a suitable single solvent or a mixture of solvents. google.comquickcompany.in

Solvent ClassExamples
Ketones Acetone, Methyl Ethyl Ketone, Methyl Isobutyl Ketone
Aromatics Toluene
Nitriles Acetonitrile (B52724)
Alcohols Methanol, Ethanol
Esters Ethyl Acetate
Alkanes Hexane

This table presents potential solvents for the recrystallization of this compound as mentioned in patent literature. google.com

Chromatographic Purification Strategies (e.g., HPLC for impurity analysis)

Chromatographic techniques are indispensable for assessing the purity of this compound and quantifying impurities. google.com High-Performance Liquid Chromatography (HPLC) is particularly crucial for controlling the level of the desfluoro impurity, 4-benzoylbutyric acid, with acceptable limits often set to be less than 0.1% or even as low as 0.05% w/w. google.com

A typical Reverse-Phase HPLC (RP-HPLC) method for analyzing fluorinated aromatic acids involves a C18 column and a gradient mobile phase. ekb.eggoogle.com While specific methods are proprietary, a representative strategy can be inferred from methods developed for similar compounds. ekb.eg Such a method would likely involve:

Column: A C18 stationary phase (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm). ekb.eg

Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or 0.1% triethylamine (B128534) solution) and an organic phase (e.g., a mixture of acetonitrile and methanol). ekb.eggoogle.com

Detector: An ultraviolet (UV) detector set at a wavelength suitable for aromatic compounds, such as 205 nm or 206 nm. ekb.eggoogle.com

Gas Chromatography (GC) is also utilized for purity analysis, as indicated by product specifications from commercial suppliers listing purity levels greater than 98.0% as determined by GC. tcichemicals.com These chromatographic methods are essential for quality control, ensuring that the final product meets the stringent purity requirements for its intended applications. google.comekb.eg

Applications and Derivatives in Pharmaceutical and Medicinal Chemistry Research

Role as a Precursor in Ezetimibe (B1671841) Synthesis: Mechanistic and Process Considerations

4-(4-Fluorobenzoyl)butyric acid is a critical starting material in the industrial synthesis of Ezetimibe, a widely prescribed medication for hypercholesterolemia. patsnap.comgoogle.com Its synthesis is typically achieved through a Friedel-Crafts acylation reaction between fluorobenzene (B45895) and glutaric anhydride (B1165640), a process that has been optimized for commercial-scale production. patsnap.comgoogle.comgoogle.comchemicalbook.comgoogle.com The control of impurities, such as the desfluoro analogue (4-benzoylbutyric acid), is a critical aspect of this manufacturing process. patsnap.com

The conversion of this compound into the core structure of Ezetimibe involves a series of chemical transformations. A key step is the formation of a β-lactam ring, which is a four-membered cyclic amide. While the direct intramolecular cyclization of this compound itself is not the primary route, it is first converted into more complex intermediates. One common strategy involves the condensation of this compound with a chiral auxiliary, such as (S)-4-phenyl-2-oxazolidinone. rhhz.net This is followed by a sequence of reactions, including the stereoselective reduction of the ketone and a subsequent intramolecular cyclization to form the characteristic azetidinone ring of Ezetimibe. This cyclization is a critical step that establishes the core heterocyclic system of the drug. The process often involves the use of activating agents and bases to facilitate the ring closure.

The synthesis of Ezetimibe from this compound is a prime example of stereoselective synthesis, where the precise three-dimensional arrangement of atoms is controlled to yield a single desired stereoisomer. After coupling with a chiral auxiliary, a crucial condensation reaction occurs with an imine, followed by a cyclization to form the β-lactam ring. rhhz.net The stereochemistry of the final product is directed by the chiral auxiliary and the specific reaction conditions employed. For instance, the use of titanium(IV) chloride and a hindered base in the condensation step can lead to the formation of the desired stereoisomer with high selectivity. rhhz.net The subsequent reduction of the ketone group on the butyric acid side chain is also performed stereoselectively, often using chiral reducing agents like a borane (B79455) complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to yield the specific (S)-hydroxyl configuration present in Ezetimibe.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies focusing solely on derivatives of this compound are not extensively published, the SAR of Ezetimibe and its analogues provides indirect insights.

In the context of Ezetimibe analogues, modifications to the side chain derived from this compound have been explored. The length and composition of this chain are critical for activity. Studies on Ezetimibe have shown that a three-atom linker between the β-lactam ring and the terminal aryl group is optimal for cholesterol absorption inhibition. rhhz.net

The 4-fluorobenzoyl moiety itself is also a key pharmacophoric element. The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, which can, in turn, affect its binding affinity to the biological target and its pharmacokinetic profile. smolecule.com The presence and position of the fluorine atom on the phenyl ring are often crucial for potent biological activity in many drug classes.

Exploration of this compound Analogues in Drug Discovery

The structural motif of this compound has been utilized in the discovery of other potential therapeutic agents beyond cholesterol-lowering drugs. For instance, derivatives of 4-fluorobenzoic acid have been investigated as potential antimicrobial agents and cholinesterase inhibitors. nih.govglobalscientificjournal.com Specifically, fluorobenzoylthiosemicarbazides and their cyclic 1,2,4-triazole (B32235) analogues have been synthesized and evaluated for their antibacterial activity. nih.gov

Furthermore, some sources suggest that this compound is an important intermediate in the synthesis of certain antiepileptic drugs, such as enotide and nabidipine, as well as precursors for drugs used in the treatment of sickle cell disease. arborpharmchem.com This highlights the versatility of this chemical scaffold in generating diverse molecules with a range of pharmacological activities. The exploration of new derivatives and analogues continues to be an active area of research in the quest for novel and improved therapeutic agents. xindaobiotech.commdpi.comnih.gov

Integrin Targeting Peptides and Imaging Agents

Integrins are a class of cell surface receptors that play a critical role in cell adhesion, signaling, and migration. nih.govnih.gov Their overexpression in various pathological conditions, especially in cancer, makes them an attractive target for both therapy and diagnostic imaging. nih.govnih.gov The development of peptides that bind to specific integrins has become a significant area of research, with the goal of delivering drugs or imaging agents directly to diseased tissues. nih.gov

In this context, the 4-fluorobenzoyl moiety, a key feature of this compound, has been incorporated into peptide-based molecules to create potent imaging agents. For instance, a 4-fluorobenzoyl group was attached to a T140-based pharmacophore, a peptide known to target the CXCR4 receptor, which is involved in cancer metastasis. mdpi.com This modification led to the development of 4-fluorobenzoyl-TN14003, a promising candidate for an imaging agent. mdpi.com The presence of the fluorine atom is strategic, allowing for its substitution with the positron-emitting isotope Fluorine-18 without altering the molecule's fundamental structure, thereby enabling its use in Positron Emission Tomography (PET). mdpi.com

The utility of a molecule as a PET imaging agent is dependent on its successful and efficient labeling with a positron-emitting radionuclide, most commonly Fluorine-18. The synthesis of 4-[18F]fluorobenzoyl-TN14003 demonstrated the feasibility of incorporating Fluorine-18 into the fluorobenzoyl group, creating a tracer for PET imaging of CXCR4-positive tumors. mdpi.com

Furthermore, to enhance the pharmacokinetic properties of such imaging agents, researchers have explored the strategy of attaching albumin-binding moieties. While not directly using a fluorobenzoyl group, a study highlighted the utility of a close structural analog, 4-(p-iodophenyl) butyric acid, as an albumin binder. researchgate.net Attaching such a moiety to a radioligand can prolong its circulation time in the blood, potentially leading to higher accumulation in the target tissue and improved image quality. researchgate.net This principle is applicable to Fluorine-18 labeled peptides, where the inclusion of a butyric acid-based albumin binder could improve their diagnostic efficacy. The radiosynthesis of Fluorine-18 labeled serum albumins has been established as a practical method for PET blood pool imaging, achieving radiochemical yields of 18-35% within a 90-minute synthesis time. nih.govnih.gov

Preclinical evaluation is a critical step in validating the potential of new PET imaging agents. itnonline.combohrium.commcrrads.com These studies, typically conducted in animal models of disease, aim to assess the agent's biodistribution, tumor uptake, and clearance from non-target tissues. upmc.edu

The evaluation of Fluorine-18 labeled ligands in mouse models of prostate cancer has shown significant tumor uptake, with values reaching up to 14.3% of the injected dose per gram of tissue (%ID/g). nih.gov For the CXCR4-targeting agent, 4-[18F]fluorobenzoyl-TN14003, preclinical studies in xenograft mouse models successfully visualized CXCR4-positive tumors with high tumor-to-background ratios. mdpi.com This demonstrates the effectiveness of using the 4-fluorobenzoyl group as a platform for developing cancer-specific imaging agents. The quantitative nature of PET allows for the precise measurement of tracer accumulation, providing valuable data on the expression of molecular targets like integrins or chemokine receptors in vivo. itnonline.comnih.gov

Radiotracer ExampleTargetAnimal ModelKey FindingsReference
4-[18F]fluorobenzoyl-TN14003CXCR4Xenograft Mouse ModelSuccessful visualization of CXCR4-positive tumors with high tumor-to-background ratios. mdpi.com
[18F]RPS-040PSMALNCaP Xenograft MouseHigh tumor uptake of 14.30 ± 2.49 %ID/g at 2 hours post-injection. nih.gov

Investigation of Metabolites and Their Biological Activities

Beyond its use as a synthetic building block, derivatives of the fluorobenzoyl alkanoic acid structure appear as metabolites of widely used pharmaceuticals, exhibiting their own distinct biological effects.

Research has confirmed that 3-(4-fluorobenzoyl)propionic acid (FBPA), a close structural analog of this compound, is a significant metabolite of the classical antipsychotic drug haloperidol (B65202). nih.govnih.govdrugbank.comchemspider.com Haloperidol is extensively metabolized in the liver, and FBPA is one of its main biotransformation products. nih.govdrugbank.com Studies administering haloperidol to mice have demonstrated the in vivo generation of FBPA. nih.govkorea.ac.kr Interestingly, while haloperidol's primary action is blocking the dopamine (B1211576) D2 receptor, its metabolite FBPA does not bind to this receptor, suggesting it may have different biological targets. nih.govkorea.ac.kr

Intriguingly, the haloperidol metabolite FBPA has been shown to possess biological activity that is independent of the dopamine receptor system. nih.govkorea.ac.kr Studies have revealed that FBPA can suppress locomotor activity and induce catalepsy in mice, effects that are similar to the parent drug, haloperidol. nih.gov The mechanism behind this activity was traced to a receptor-independent pathway: FBPA was found to directly interact with and inhibit the activity of mitogen-activated protein kinase kinase (MEK) 1 and 2. nih.govkorea.ac.kr This inhibition was observed to block dopamine-induced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in hippocampal cells. nih.gov These findings highlight a novel biological role for this metabolite and suggest that some of the effects of haloperidol may be mediated through this secondary, receptor-independent mechanism. nih.govkorea.ac.kr

Other Potential Therapeutic Avenues (e.g., Anticonvulsant Agents, TXA2 antagonism)

The structural framework of this compound has been identified as a valuable starting point for the synthesis of compounds with other potential therapeutic applications.

One notable area is in the development of anticonvulsant agents. The compound is described as an important intermediate in the synthesis of various oxazolidine-based antiepileptic drugs. arborpharmchem.com This suggests its utility as a scaffold for creating new central nervous system agents aimed at controlling seizures.

Another potential, though less directly substantiated, therapeutic avenue is the antagonism of the Thromboxane A2 (TXA2) receptor. TXA2 is a potent mediator of platelet aggregation and vasoconstriction, and its pathway is a major target in cardiovascular disease therapy. nih.govnih.govpharmacologyeducation.org While the direct activity of this compound as a TXA2 antagonist is not documented in the reviewed literature, its chemical structure holds features that could be explored for the design of such antagonists.

Analytical Methodologies and Quality Control for Research Purposes

Spectroscopic Characterization of 4-(4-Fluorobenzoyl)butyric Acid and its Derivatives

Spectroscopic methods are fundamental tools for elucidating the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for confirming the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra provide characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the structure. google.com

Interactive Table 1: NMR Spectroscopic Data for this compound Data reported from a study characterizing the compound in Chloroform-d (CDCl₃) solvent. google.com

¹H NMR Data (400 MHz, CDCl₃) ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Description Chemical Shift (δ) ppm Description
10.36bs, 1H (-COOH)197.7C=O (Ketone)
8.01-7.98m, 2H (Aromatic)179.3C=O (Carboxylic Acid)
7.13t, J=8.8Hz, 2H (Aromatic)167.1, 164.5C-F (Aromatic)
3.06t, J=7.2Hz, 2H (-CH₂-)133.2 (d, JcF=2.9Hz)C-H (Aromatic)
2.51t, J=6.8Hz, 2H (-CH₂-)130.7, 130.6C-H (Aromatic)
2.12-2.05m, 2H (-CH₂-)115.9, 112.6C-H (Aromatic)
37.2-CH₂-
33.0-CH₂-
19.0-CH₂-

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the carbonyl (C=O) groups of the ketone and the carboxylic acid, as well as the C-F bond of the fluorophenyl group. nih.gov Analysis is often performed using a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR) techniques. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For 3-(4-Fluorobenzoyl)propionic acid, a closely related derivative, analysis by Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QFT) mass spectrometry has been documented. bmrb.io This technique reveals the mass-to-charge ratio of the parent ion and its fragments. bmrb.io The monoisotopic mass of this compound is calculated to be 210.069222 g/mol . epa.gov

UV-Vis Spectroscopy data for this compound is not prominently available in the reviewed literature. However, this technique would typically be used to analyze the electronic transitions within the aromatic system of the molecule.

Chromatographic Purity Analysis and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment and impurity profiling. A patent for the synthesis of this compound specifies the use of HPLC to ensure the level of the desfluoro analogue impurity is below 0.1%. google.com HPLC methods can be developed to separate the main compound from starting materials, by-products, and degradation products. For instance, HPLC methods have been established for the determination of butyric acid and its sodium salt in various samples, demonstrating the technique's applicability to this class of compounds. google.com

Gas Chromatography (GC) is also widely used for purity analysis, with many commercial suppliers specifying a purity of ≥98.0% as determined by GC. vwr.comvwr.comtcichemicals.com This method is suitable for volatile and thermally stable compounds and provides excellent separation efficiency for assessing the presence of volatile impurities.

Quantitative Determination in Research Samples

Accurate quantification of this compound is crucial for its application in research.

Chromatographic methods , such as HPLC and GC, are also central to the quantitative determination of this compound in complex research samples. By using a calibrated standard, the peak area from the chromatogram can be used to calculate the precise concentration of this compound. HPLC-MS/MS, for example, is a highly sensitive and selective technique used for the quantification of other short-chain fatty acids like acetic, propionic, and butyric acids, and could be adapted for this compound. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of 4-(4-fluorobenzoyl)butyric acid often involves Friedel-Crafts acylation, a method that can utilize toxic reagents and generate considerable waste. google.com For instance, the reaction of glutaric anhydride (B1165640) with fluorobenzene (B45895) is a common route. smolecule.com However, concerns over the use of hazardous materials like fluorobenzene and catalysts such as aluminum trichloride (B1173362), which can lead to equipment corrosion and environmental pollution, are driving the development of more sustainable alternatives. google.com

Future research is focused on creating greener and more efficient synthetic pathways. This includes the exploration of:

Novel Catalysts: Research into alternative catalysts to replace aluminum trichloride is a key area. The goal is to find catalysts that are less hazardous, more efficient, and easily recyclable.

Alternative Reagents: The use of less toxic starting materials is being investigated to minimize the environmental impact of the synthesis process. google.com

Process Optimization: Efforts are underway to refine existing methods to improve yield, reduce reaction times, and lower energy consumption. smolecule.com Patents have been filed for improved processes that often involve the use of inert gas to prevent degradation of the reactants and products. smolecule.com

Biocatalysis: The use of enzymes as catalysts in the synthesis of this compound and its derivatives is a promising green chemistry approach. Biocatalysts can offer high selectivity and operate under mild conditions, reducing the environmental footprint of the chemical synthesis.

A recent patent highlights a method for preparing an ezetimibe (B1671841) intermediate that starts with p-fluorobenzoic acid and Meldrum's acid, aiming for a more efficient and environmentally friendly process. google.com Such innovations are crucial for the commercial viability and environmental sustainability of producing this important chemical.

Discovery of New Biological Targets and Mechanisms of Action for Derivatives

While this compound itself is primarily recognized as a pharmaceutical intermediate, its derivatives hold significant promise for therapeutic applications. arborpharmchem.com The introduction of a fluorine atom into a molecule can enhance its biological activity, and researchers are actively exploring the potential of new derivatives to interact with novel biological targets. smolecule.com

Future research in this area is directed towards:

Anticancer Agents: Derivatives of butyric acid have shown potential as anti-neoplastic agents. nih.gov For example, the prodrug pivaloyloxymethyl butyrate (B1204436) (AN-9) has been demonstrated to inhibit the proliferation of cancer cells. nih.gov Research is ongoing to synthesize and evaluate new fluorinated derivatives of butyric acid for their anticancer activity, with some showing enhanced potency compared to their non-fluorinated counterparts. nih.gov The mechanisms of action being investigated include the induction of cell cycle arrest and apoptosis. nih.gov

Neuroprotective Agents: Butyric acid and its derivatives are being studied for their neuroprotective effects. nih.gov Research into the potential of fluorinated butyric acid derivatives to treat neurodegenerative diseases is an active area of investigation. The proposed mechanisms include the modulation of neuroinflammation and oxidative stress. nih.gov

Enzyme Inhibitors: The unique chemical properties of fluorinated compounds make them attractive candidates for the design of enzyme inhibitors. smolecule.com Researchers are exploring how derivatives of this compound can be designed to selectively bind to and inhibit the activity of enzymes implicated in various diseases.

The exploration of new derivatives is a crucial step in expanding the therapeutic potential of the this compound scaffold.

Advancements in Preclinical Development of Fluorinated Butyric Acid-Based Therapeutics

The promising biological activities of fluorinated butyric acid derivatives have led to their advancement into preclinical development. These studies are essential to evaluate the efficacy and safety of these potential new drugs before they can be considered for human trials.

Key areas of focus in preclinical development include:

In Vivo Efficacy Studies: Preclinical trials in animal models are crucial to determine the therapeutic effectiveness of new derivatives. For example, a butyric acid prodrug has been shown to reduce liver metastases in animal models of cancer. researchgate.net

Pharmacokinetic and Pharmacodynamic Studies: Understanding how the body absorbs, distributes, metabolizes, and excretes these compounds (pharmacokinetics) and their effects on the body (pharmacodynamics) is a critical aspect of preclinical research. nih.gov

Toxicology Studies: Comprehensive toxicology studies are necessary to identify any potential adverse effects of new drug candidates. nih.gov

A phase I clinical study of pivaloyloxymethyl butyrate (AN-9), a prodrug of butyric acid, has been conducted in patients with advanced solid malignancies, demonstrating the translational potential of this class of compounds. researchgate.net Further preclinical and clinical evaluations are needed to establish the full therapeutic potential of new fluorinated butyric acid-based therapeutics. nih.gov

Exploration of this compound in Materials Science and Other Chemical Applications

Beyond its pharmaceutical applications, this compound and its derivatives have potential uses in materials science and other chemical industries. cynorlaboratories.com The presence of the fluorobenzoyl group can impart unique properties to polymers and other materials.

Future research in this domain may include:

Development of Fluorinated Polymers: The incorporation of this compound into polymer chains could lead to the development of new materials with enhanced thermal stability, chemical resistance, and specific optical properties. The use of related fluorinated compounds like trifluoroethyl methacrylate (B99206) in the synthesis of specialty polymers highlights the potential in this area. xdbiochems.com

Functional Materials: The unique structure of this compound makes it a candidate for the synthesis of functional materials, such as liquid crystals or components of advanced composites.

Agrochemicals: As a versatile building block, it may find applications in the synthesis of new agrochemicals with improved efficacy and environmental profiles. alibaba.com

The exploration of these non-pharmaceutical applications could open up new markets and opportunities for this compound.

Q & A

Q. What experimental designs are recommended for studying the compound’s role in prodrug formulations?

  • Linker selection : Use pH-sensitive linkers (e.g., hydrazones) for targeted release in acidic tumor microenvironments.
  • In vivo validation : Monitor plasma concentrations via LC-MS and compare efficacy/toxicity ratios against unmodified drugs. Include control groups with linker-only formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.